molecular formula C17H26N2O3 B12094035 tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B12094035
M. Wt: 306.4 g/mol
InChI Key: TZEGNOJOGOONAV-OAHLLOKOSA-N
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Description

tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a hydroxymethyl group, and a tert-butyl carbamate group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as methylene chloride, and reagents like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyl group results in a methyl-substituted piperazine derivative .

Scientific Research Applications

tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is primarily determined by its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the benzyl and hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other piperazine derivatives. These functional groups enhance its potential for diverse applications in synthetic chemistry and drug development .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1

InChI Key

TZEGNOJOGOONAV-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2

Origin of Product

United States

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